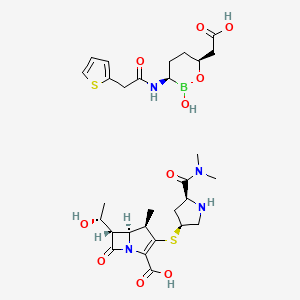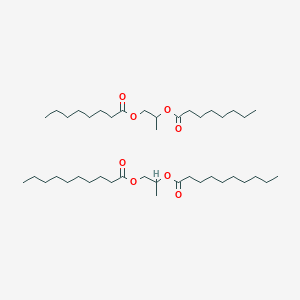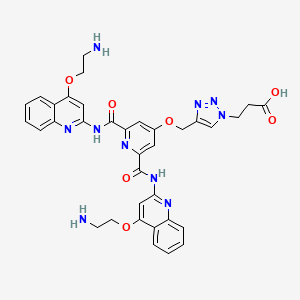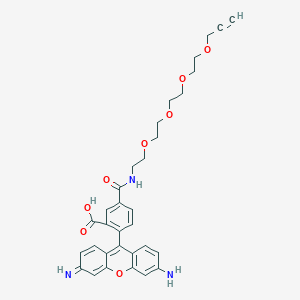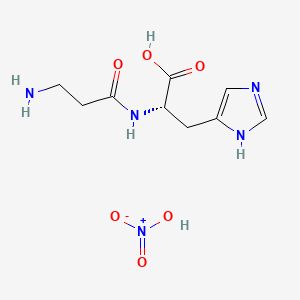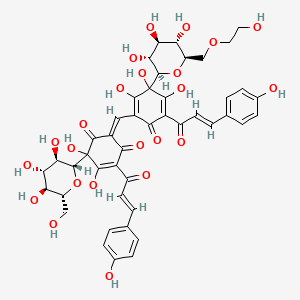![molecular formula C32H32N4O5 B606551 N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-2-methylphenyl)-2-(2-(pyrrolidin-1-yl)ethoxy)quinoline-6-carboxamide CAS No. 1693731-40-6](/img/structure/B606551.png)
N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-2-methylphenyl)-2-(2-(pyrrolidin-1-yl)ethoxy)quinoline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CCT251236 is an inhibitor of transcription mediated by heat shock factor 1 (Hsf1) that binds to Pirin (Ki = 28 nM) and inhibits Hsf1-mediated induction of heat shock protein 27 (Hsp27) in U2OS cells (IC50 = 19 nM). It inhibits growth of SKOV3 ovarian carcinoma cells (GI50 = 1.1 nM). CCT251236 (20 mg/kg) reduces tumor volume in an SKOV3 mouse xenograft model.
CCT251236 is a potent and orally active Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen. CCT251236 is orally bioavailable and displays efficacy in a human ovarian carcinoma xenograft model. CCT251236 demonstrated excellent antiproliferative activity against the WM266.4 cell line (pGI50 = 7.92 ± 0.10, GI50 = 12 nM, n =11).
Wissenschaftliche Forschungsanwendungen
Cancer Research
CCT251236 has been identified as an inhibitor of the HSF1 stress pathway, which is important in tumorigenesis and cancer progression . It has shown potent growth inhibition in a range of human cancer cell lines . In particular, it has demonstrated good efficacy against human ovarian cancer xenografts in nude mice .
Targeting Pirin
Pirin is a highly conserved non-heme iron-binding regulatory protein that is a member of the functionally diverse cupin superfamily . CCT251236 has been found to have a high affinity for pirin . This interaction has been confirmed in biophysical assays .
Proteolysis Targeting Chimeras (PROTACs)
CCT251236 has been used in the development of proteolysis targeting chimeras (PROTACs) against pirin . These PROTACs are designed to recruit pirin to the E3 ubiquitin ligase cereblon, resulting in the ubiquitylation and degradation of pirin .
In-cell Target Engagement
The binding of CCT251236 to pirin within living cells has been confirmed using a heterobifunctional protein degradation probe based on CCT251236 . This has helped to further understand this poorly characterized protein .
Drug Discovery Strategies
Due to its interaction with HSF1 and pirin, CCT251236 has been proposed as a potential candidate for drug discovery strategies . Its oral bioavailability makes it a promising tool compound .
Investigation of Non-oncogene Addiction and Proteotoxic Stress
The inhibition of the HSF1 stress pathway by CCT251236 represents an attempt at targeting non-oncogene addiction and proteotoxic stress, which has been proposed to be advantageous .
Wirkmechanismus
Target of Action
CCT251236 has been identified as a pirin ligand . Pirin is a highly conserved non-heme iron-binding regulatory protein that is a member of the functionally diverse cupin superfamily . It is a putative transcription factor co-regulator .
Mode of Action
CCT251236 interacts with pirin, inhibiting the Heat Shock Factor 1 (HSF1) stress pathway . It has an IC50 of 19 nM for the inhibition of HSF1-mediated HSP72 induction .
Biochemical Pathways
The primary biochemical pathway affected by CCT251236 is the HSF1 stress pathway . HSF1 is a master regulator of the classical ‘cytoprotective’ heat shock response . By inhibiting this pathway, CCT251236 can potentially disrupt the cellular stress responses that are often upregulated in cancer cells .
Pharmacokinetics
CCT251236 is orally bioavailable . It has been shown to have a clear therapeutic efficacy in mice with a tumor growth inhibition (%TGI) of 70% based on final tumor volumes . .
Result of Action
The inhibition of the HSF1 stress pathway by CCT251236 leads to a decrease in HSP72 expression . This can potentially disrupt the cellular stress responses that are often upregulated in cancer cells, leading to growth inhibition . In fact, CCT251236 shows potent growth inhibition (GI 50 values in the low nanomolar range) of human ovarian cancer cell lines in vitro .
Eigenschaften
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-2-methylphenyl]-2-(2-pyrrolidin-1-ylethoxy)quinoline-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N4O5/c1-21-4-8-25(33-31(37)24-6-10-28-29(19-24)40-17-16-39-28)20-27(21)35-32(38)23-5-9-26-22(18-23)7-11-30(34-26)41-15-14-36-12-2-3-13-36/h4-11,18-20H,2-3,12-17H2,1H3,(H,33,37)(H,35,38) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHOCHQJHXNKAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)NC(=O)C4=CC5=C(C=C4)N=C(C=C5)OCCN6CCCC6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-2-methylphenyl)-2-(2-(pyrrolidin-1-yl)ethoxy)quinoline-6-carboxamide | |
CAS RN |
1693731-40-6 |
Source


|
| Record name | N-[5-(2,3-dihydro-1,4-benzodioxine-6-amido)-2-methylphenyl]-2-[2-(pyrrolidin-1-yl)ethoxy]quinoline-6-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




